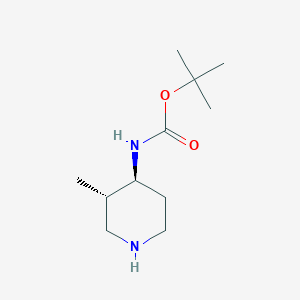
2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride
説明
2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride is a chemical compound with the empirical formula C8H18ClN3 . It is a solid substance and its molecular weight is 191.70 .
Molecular Structure Analysis
The SMILES string of the compound is N=C(N)CC1CCN©CC1.[H]Cl . The InChI key is TXZIIAMCUHSVRN-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule for further analysis.Physical And Chemical Properties Analysis
The compound is a solid . It may contain up to 1.5 eq HCl, 0.5 eq water and/or trace amounts of ethanol . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用
DNA Binding and Molecular Recognition
- DNA Minor Groove Binders : Compounds such as Hoechst 33258, which is related to piperazine derivatives, have been studied for their ability to bind to the minor groove of double-stranded B-DNA. These studies are significant for understanding DNA interactions, designing fluorescent DNA stains, and exploring applications in cell biology and drug design. The binding specificity and applications in radioprotection and as topoisomerase inhibitors highlight their potential in rational drug design and molecular biology research (Issar & Kakkar, 2013).
Environmental and Toxicological Studies
- Herbicide Toxicity and Environmental Impact : Research on 2,4-D, a widely used herbicide, has been conducted to understand its environmental fate, toxicity, and impact on ecosystems. Although not directly related to "2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride," studies on such herbicides provide insights into environmental toxicology and the importance of monitoring and regulating chemical pollutants. The research identifies trends, gaps, and the need for future studies focusing on molecular biology, human exposure assessment, and degradation pathways (Zuanazzi, Ghisi, & Oliveira, 2020).
Bioremediation and Environmental Remediation
- DDT-Contaminated Soil Bioremediation : While discussing chlorinated compounds, the review on bioremediation strategies for DDT-contaminated soils offers insights into microbial degradation pathways and environmental remediation techniques. This research can be extrapolated to understand how similar compounds might be addressed through biodegradation, highlighting the roles of soil microflora, bioavailability, organic matter, and soil conditions in facilitating the breakdown of persistent organic pollutants (Foght, April, Biggar, & Aislabie, 2001).
Molecular Interactions and Chemical Properties
- Cationic Porphyrins and DNA Interactions : Studies on cationic porphyrins, which share structural features with piperidine derivatives, explore their binding interactions with B-form DNA. These interactions are crucial for developing therapeutic agents and understanding molecular recognition processes. The insights into external binding, intercalation, and the influence of molecular structure on binding affinity and mode provide a foundation for future research in drug design and molecular diagnostics (McMillin, Shelton, Bejune, Fanwick, & Wall, 2005).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(1-methylpiperidin-4-yl)ethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.ClH/c1-11-4-2-7(3-5-11)6-8(9)10;/h7H,2-6H2,1H3,(H3,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZIIAMCUHSVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679525 | |
| Record name | (1-Methylpiperidin-4-yl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride | |
CAS RN |
1262771-04-9, 915924-71-9 | |
| Record name | 4-Piperidineethanimidamide, 1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262771-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methylpiperidin-4-yl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{Carboxy-[4-(4-fluoro-phenyl)-piperazin-1-YL]-methyl}-indole-1-carboxylic acid tert-butyl ester](/img/structure/B3365785.png)

![Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B3365805.png)








